molecular formula C15H15FN4O B12378110 Phosphodiesterase-IN-1

Phosphodiesterase-IN-1

Cat. No.: B12378110
M. Wt: 286.30 g/mol
InChI Key: KNEISJHXOXOHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphodiesterase-IN-1 is a compound that inhibits the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides play crucial roles in various cellular processes, including signal transduction, regulation of gene expression, and maintenance of cellular homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphodiesterase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of bis(p-nitrophenyl) phosphate as a starting material, which undergoes hydrolysis in the presence of phosphodiesterase enzymes to produce the desired compound . The reaction conditions often include a temperature of 37°C and a pH of 8.8, with reagents such as ammonium acetate and magnesium acetate being used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous spectrophotometric rate determination to monitor the reaction progress and ensure consistent product quality .

Properties

Molecular Formula

C15H15FN4O

Molecular Weight

286.30 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21)

InChI Key

KNEISJHXOXOHGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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